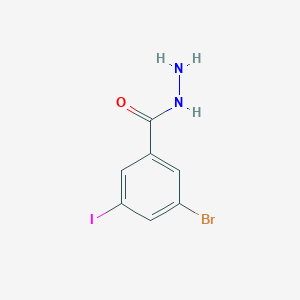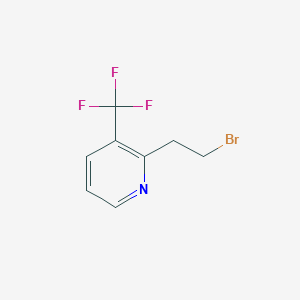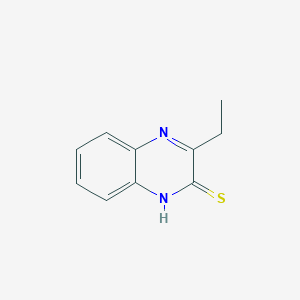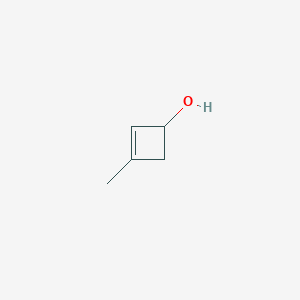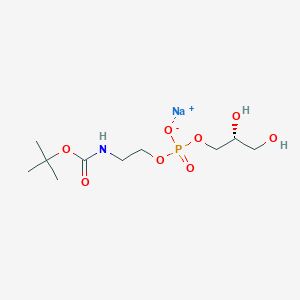
Sodium(R)-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl group, an aminoethyl group, and a dihydroxypropyl phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dihydroxypropyl phosphate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the phosphate group, potentially leading to the formation of phosphonates.
Substitution: The amino group can participate in substitution reactions, where the Boc group is removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield ketones, while substitution reactions can introduce new functional groups to the aminoethyl moiety.
Wissenschaftliche Forschungsanwendungen
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate group can mimic natural phosphate groups in biological systems, allowing it to participate in phosphorylation reactions. This can affect various cellular processes, including signal transduction and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium®-2-((tert-butoxycarbonyl)amino)ethylphosphate: Lacks the dihydroxypropyl group, making it less versatile in certain applications.
Sodium®-2-aminoethyl(2,3-dihydroxypropyl)phosphate: Does not have the Boc protection, which can affect its stability and reactivity.
Uniqueness
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate stands out due to its combination of functional groups, which provide a unique set of chemical properties and potential applications. The presence of the Boc group offers protection during synthesis, while the dihydroxypropyl phosphate moiety allows for diverse chemical transformations and interactions.
Eigenschaften
Molekularformel |
C10H21NNaO8P |
|---|---|
Molekulargewicht |
337.24 g/mol |
IUPAC-Name |
sodium;[(2R)-2,3-dihydroxypropyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1/t8-;/m1./s1 |
InChI-Schlüssel |
SVKJWXOVLJCHHZ-DDWIOCJRSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OC[C@@H](CO)O.[Na+] |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



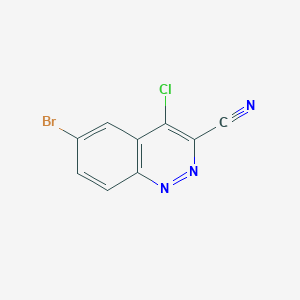
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
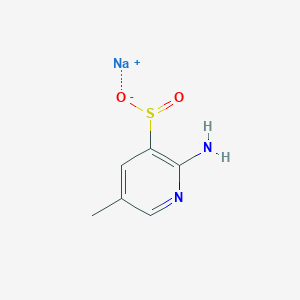

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

